molecular formula C13H16O B1269811 3-Benzylcyclohexanone CAS No. 85450-51-7

3-Benzylcyclohexanone

Cat. No. B1269811
CAS RN: 85450-51-7
M. Wt: 188.26 g/mol
InChI Key: HAGFSCDMVBLDET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzylcyclohexanone derivatives, including bis benzylidene cyclohexanone derivatives, involves various strategies such as aldol condensation from aromatic aldehydes and cyclohexanones, followed by Wittig olefination (Frey, 1992). Microwave-assisted organic synthesis presents a rapid and simple method for synthesizing substituted benzylidenecyclohexanone, highlighting advancements in synthetic techniques (Handayani, S., Budimarwanti, C., & Haryadi, W., 2017).

Molecular Structure Analysis

The molecular structure of 3-Benzylcyclohexanone derivatives has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal slight differences in bond lengths and angles among molecules, contributing to our understanding of their structural features (Lotfy, G., et al., 2017).

Chemical Reactions and Properties

3-Benzylcyclohexanone and its derivatives undergo various chemical reactions, including cycloaddition reactions and isomerization. These reactions demonstrate the compound's versatility in synthesizing complex organic molecules and its role in understanding reaction mechanisms (Gössnitzer, E., et al., 2001).

Physical Properties Analysis

The physical properties of 3-Benzylcyclohexanone derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical processes. These properties are influenced by the molecular structure and functional groups present in the compound.

Chemical Properties Analysis

The chemical properties of 3-Benzylcyclohexanone, including its reactivity with different chemical reagents and its behavior in various chemical environments, highlight its utility in organic synthesis. Its reactivity profile enables the development of novel synthetic routes and compounds (Lemaire, O., et al., 2001).

Scientific Research Applications

Structural Analysis and Conformational Studies

  • Synthesis and Structure Analysis : Studies on chalcone structures based on cyclohexanone cores, like 3-Benzylcyclohexanone, have shown that these compounds can be synthesized and their structures elucidated using spectrophotometric and single-crystal X-ray techniques. This research provides insights into their molecular structures, electronic properties, and UV–vis spectra, contributing significantly to the field of organic chemistry and material science (Lotfy et al., 2019).

  • Conformational and Biological Analysis : Another study on bis benzylidene cyclohexanone derivatives, closely related to 3-Benzylcyclohexanone, reports the synthesis, structure, conformational analysis, and biological activities of these compounds. This research contributes to understanding their interactions in biological systems and their potential applications in medicinal chemistry (Lotfy et al., 2017).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : Research has been conducted on developing new methods for synthesizing benzylidenecyclohexanone derivatives, which include compounds like 3-Benzylcyclohexanone. These methods aim to enhance the efficiency and yield of these compounds, which are valuable in various scientific applications (Handayani et al., 2017).

Molecular Structure Studies

  • Molecular Structure and Reactivity : Detailed studies on the molecular structures and reactivity of arylidene derivatives of methylcyclohexanones, including compounds like 3-Benzylcyclohexanone, have been conducted. These studies use techniques like NMR spectroscopy and molecular simulation, contributing to a deeper understanding of their chemical properties and potential applications in synthesis and drug design (Pivnenko et al., 2003).

Safety and Hazards

3-Benzylcyclohexanone has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The safety information pictograms include an exclamation mark .

properties

IUPAC Name

3-benzylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGFSCDMVBLDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342509
Record name 3-Benzylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylcyclohexanone

CAS RN

85450-51-7
Record name 3-Benzylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzylmagnesiumchloride in THF (1.31 M, 393 mmol, 300 mL) CuCl (1.9 g) was added and the mixture was cooled to 0° C. The mixture was stirred for 6 min., and a solution of cyclohex-2-enone (193 mmol, 18.9 g) in THF (75 mL) was added dropwise at 0° C. over a period of 1 h. The reaction mixture was warmed to RT overnight. After cooling again to 0° C., saturated aqueous NH4Cl (450 mL) was added and the layers were separated. The aqueous layer was extracted with EtOAc (2×500 mL). The combined org. layers were washed with saturated aqueous NH4Cl (500 mL) and dried over Na2SO4. After evaporation, the crude product was subjected to column chromatography (SiO2, EtOAc/Hept=1/19→1/9) to give two fractions of product 01-1. Fraction 1 (23.5 g, 125 mmol, 65%, yellow oil) was used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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